REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([C:13]#[C:14][CH2:15][CH3:16])[CH:12]=1.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C.Cl.[OH-].[Na+]>CCOC(C)=O>[C:13]([C:11]1[CH:12]=[C:7]([B:17]([OH:22])[OH:18])[CH:8]=[N:9][CH:10]=1)#[C:14][CH2:15][CH3:16] |f:4.5|
|
Name
|
|
Quantity
|
5.46 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)C#CCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)C#CCC
|
Name
|
|
Quantity
|
3.15 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
2-Me THF
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Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1.5 h while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept between −50 and −40° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was obtained in the aqueous phase
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with dilute aq. NaOH and with water
|
Type
|
WASH
|
Details
|
The combined aqueous phases were washed with EtOAc
|
Type
|
ADDITION
|
Details
|
acidified to pH about 5 by the addition of conc. HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#CCC)C=1C=C(C=NC1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.522 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |